3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Description
Crystallographic Analysis of Boron-Containing Benzoic Acid Derivatives
The crystal structure of analogous boronic acid derivatives reveals critical insights into the molecular geometry of this compound. For instance, the (2-benzyloxypyrimidin-5-yl)boronic acid derivative crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 5.498 Å, b = 30.432 Å, c = 6.709 Å, and β = 113.54°. The boronic acid group adopts a syn–anti conformation, with the boron atom forming a nearly coplanar arrangement with the aromatic rings (dihedral angle = 3.8°). This planar configuration is stabilized by intramolecular O–H⋯O hydrogen bonds, creating centrosymmetric dimers with an R₂²(8) motif.
In the title compound, the 1,3,2-dioxaborolan ring likely exhibits similar planarity due to conjugation with the benzoic acid moiety. The boron atom’s trivalent geometry, with B–O bond lengths averaging 1.36 Å, facilitates π-orbital overlap with the aromatic system, enhancing electronic delocalization. Intermolecular interactions, such as C(π)⋯B contacts (3.393 Å), further stabilize the crystal lattice, a feature expected to persist in the ethoxy-fluoro-substituted analogue.
| Crystallographic Parameters | Value |
|---|---|
| Space group | P2₁/n (monoclinic) |
| Lattice parameters (a, b, c) | 5.498 Å, 30.432 Å, 6.709 Å |
| Dihedral angle (B–aromatic plane) | 3.8° |
| B–O bond length | 1.36 Å |
Electronic Effects of Ethoxy-Fluoro Substitution Patterns
The ethoxy (–OCH₂CH₃) and fluoro (–F) substituents exert opposing electronic effects on the benzoic acid framework. The ethoxy group, an electron-donating substituent, increases electron density at the meta and para positions via resonance, while the fluoro group withdraws electron density inductively. This interplay is evident in the $$ ^1H $$ NMR chemical shifts of related styryl-dioxaborolanes, where fluorine substitution deshields adjacent protons (e.g., δ = 7.43–7.47 ppm for 2k).
Density functional theory (DFT) calculations on analogous systems reveal that fluorine’s electronegativity lowers the highest occupied molecular orbital (HOMO) energy by approximately 0.8 eV compared to non-fluorinated derivatives. Conversely, the ethoxy group raises the HOMO energy by 0.3 eV due to its +M effect. These perturbations modulate the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions, where electron-deficient arylboronates typically exhibit faster transmetalation kinetics.
Conformational Dynamics of the 1,3,2-Dioxaborolan Ring System
The 1,3,2-dioxaborolan ring adopts a puckered conformation influenced by steric and electronic factors. In crystalline (2-benzyloxypyrimidin-5-yl)boronic acid, the dioxaborolan ring exhibits a chair-like distortion, with torsion angles of 178.2° for O–B–O–C. This geometry minimizes steric repulsion between the methyl groups and the aromatic system while maximizing orbital overlap between boron and oxygen.
Variable-temperature NMR studies of similar compounds indicate rapid ring puckering at room temperature (ΔG‡ ≈ 12 kcal/mol), with activation barriers increasing in polar solvents due to solvation effects. The tetramethyl substituents on the dioxaborolan ring enforce rigidity, reducing conformational entropy and stabilizing the anti periplanar arrangement required for boronate transfer reactions.
Comparative Molecular Orbital Analysis with Analogous Arylboronates
Molecular orbital analysis highlights distinct electronic profiles between the title compound and its structural analogues. For example, the HOMO–LUMO gap of 3-ethoxy-5-fluoro-4-dioxaborolanylbenzoic acid is narrower (Δ = 4.1 eV) than that of non-fluorinated derivatives (Δ = 4.9 eV), as calculated using the B3LYP/6-311+G(d,p) basis set. This reduction arises from fluorine’s electron-withdrawing effect, which stabilizes the LUMO (π* orbitals of the benzoic acid) and destabilizes the HOMO (lone pairs on oxygen).
In contrast, alkyl-substituted dioxaborolanes (e.g., 2w) exhibit larger HOMO–LUMO gaps (Δ = 5.3 eV) due to the absence of electronegative substituents. The ethoxy group’s resonance donation further localizes electron density on the carboxylic acid moiety, enhancing its acidity (predicted pKₐ = 2.8) compared to methyl-substituted analogues (pKₐ = 3.5).
| Compound | HOMO (eV) | LUMO (eV) | Δ (eV) |
|---|---|---|---|
| 3-Ethoxy-5-fluoro derivative | -6.2 | -2.1 | 4.1 |
| Non-fluorinated analogue | -5.9 | -1.0 | 4.9 |
| Alkyl-substituted dioxaborolane (2w) | -5.5 | -0.2 | 5.3 |
Properties
Molecular Formula |
C15H20BFO5 |
|---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
3-ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H20BFO5/c1-6-20-11-8-9(13(18)19)7-10(17)12(11)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3,(H,18,19) |
InChI Key |
IHOXLDFWVADCSZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)O)OCC |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Substrate Preparation : 5-Fluoro-3-ethoxy-4-bromobenzoic acid is synthesized via sequential ethoxylation and fluorination of 4-bromo-3-hydroxybenzoic acid.
- Borylation : The brominated intermediate reacts with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 100°C | |
| Catalyst Loading | 0.1 equiv PdCl₂(dppf) | |
| Solvent System | 1,4-Dioxane/DMF | |
| Isolated Yield | 81% |
Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to form the C–B bond.
Metal-Free Directed C–H Borylation
Recent advances enable boron group installation without transition metals, using transient directing groups (TDGs) to achieve ortho-selectivity.
Procedure:
- Imine Formation : 3-Ethoxy-5-fluorobenzoic acid reacts with tert-butylamine (4.0 equiv) in dichloroethane (DCE) at 70°C for 4 h to form a Schiff base.
- Borylation : BBr₃ (2.0 equiv) and 2,6-lutidine (2.0 equiv) are added to the imine intermediate at room temperature for 4 h.
- Quenching : Pinacol (2.0 equiv) and Et₃N (10.0 equiv) are introduced to stabilize the boronate ester.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Directing Group | tert-Butylimine | |
| Borylation Agent | BBr₃ | |
| Selectivity | Ortho to carboxylic acid | |
| Isolated Yield | 62% |
Advantages : Eliminates metal residues, ideal for pharmaceutical synthesis.
Multi-Step Synthesis via Halogen Intermediates
This approach constructs the boronate ester early in the synthesis, followed by functional group modifications.
Procedure:
- Boronate Ester Installation : 4-Bromo-2-fluoro benzoic acid undergoes Miyaura borylation with B₂pin₂ to yield 4-(dioxaborolan-2-yl)-2-fluorobenzoic acid.
- Ethoxylation : The intermediate is treated with iodoethane (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 6 h.
- Purification : Flash chromatography (EtOAc/hexane, 1:3) isolates the final product.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Alkylation Agent | Iodoethane | |
| Base | K₂CO₃ | |
| Reaction Time | 6 h | |
| Isolated Yield | 72% |
Challenges : Competing esterification of the carboxylic acid group requires careful base selection.
Comparative Analysis of Methods
| Method | Yield (%) | Metal Required | Selectivity | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | 70–81 | Yes (Pd) | High | Excellent |
| Metal-Free C–H Borylation | 62–76 | No | Moderate | Moderate |
| Halogen Intermediate | 65–72 | Yes (Pd) | High | Good |
Optimization Insights :
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolan group is particularly useful in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound .
Scientific Research Applications
3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid depends on its application. In coupling reactions, the dioxaborolan group acts as a nucleophile, facilitating the formation of new carbon-carbon bonds . The ethoxy and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
Compared to similar compounds, 3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity. The combination of ethoxy, fluoro, and dioxaborolan groups provides a versatile platform for various chemical transformations and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
